N-(3-methylbutyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Description
N-(3-methylbutyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C17H25N3O3S and its molecular weight is 351.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, has shown that these compounds possess significant antimicrobial properties. The study involved synthesizing a series of compounds with varying structures and testing their antibacterial and antifungal activities, with some showing comparable effectiveness to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Dual Inhibition of Enzymes in Cancer Therapy
Compounds designed around the thieno[2,3-d]pyrimidine scaffold, such as classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the proliferation of cancer cells. These compounds, particularly the classical analogues, have demonstrated potent inhibitory activities against human TS and DHFR, suggesting their utility in cancer therapy (Gangjee et al., 2008).
Photochemical Properties and Medium-Ring Lactams Formation
The photochemical behavior of pyrimidin-4-ones has been explored, revealing interesting reactions upon irradiation, such as the formation of medium-ring lactams. These findings have implications for the development of new synthetic methodologies and the understanding of the chemical behavior of pyrimidinone derivatives under light exposure (Hirai et al., 1980).
Antitumor Agents
The design and synthesis of compounds with a pyrrolo[2,3-d]pyrimidine core have shown promise as antitumor agents through dual inhibition of TS and DHFR. These compounds have undergone evaluations against various cancer cell lines, demonstrating significant inhibitory effects and suggesting their potential in cancer treatment strategies (Gangjee et al., 2000).
Properties
IUPAC Name |
N-(3-methylbutyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-11(2)5-7-18-14(21)10-19-13-6-8-24-15(13)16(22)20(17(19)23)9-12(3)4/h6,8,11-12H,5,7,9-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOAVUNYQIVURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CC(C)C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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